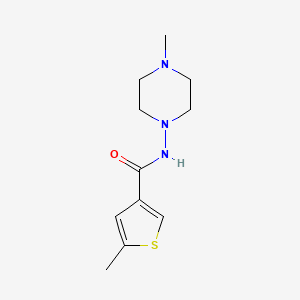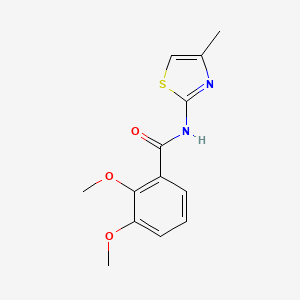![molecular formula C17H18N2O3S B4181249 N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4181249.png)
N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide
描述
N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor signaling pathway, which plays an essential role in the development and survival of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
TAK-659 exerts its pharmacological effects by selectively targeting and inhibiting the activity of N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide. N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide plays a critical role in the B-cell receptor signaling pathway, which is essential for B-cell development, activation, and survival. By inhibiting N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide, TAK-659 blocks the downstream signaling events that lead to B-cell proliferation, survival, and activation. This results in the induction of apoptosis and inhibition of cell growth in B-cell malignancies, as well as the suppression of autoreactive B-cell activity in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in various disease models. In B-cell malignancies, TAK-659 has been shown to induce apoptosis, inhibit cell growth, and reduce tumor burden. In autoimmune diseases, TAK-659 has been shown to suppress autoreactive B-cell activity, reduce inflammation, and improve clinical outcomes. In inflammatory disorders, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and improved clinical outcomes.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments, including its high potency, selectivity, and specificity for N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide. TAK-659 is also highly soluble and stable, making it easy to handle and administer in lab settings. However, TAK-659 also has some limitations, including its potential off-target effects and the need for careful dosing and monitoring to avoid toxicity.
未来方向
There are several future directions for research on TAK-659, including its potential applications in combination therapies for various diseases, its safety and efficacy in long-term use, and its potential for use in other B-cell-mediated diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying TAK-659’s pharmacological effects, as well as to identify potential biomarkers for patient selection and monitoring. Overall, TAK-659 represents a promising drug candidate with significant potential for therapeutic applications in various diseases.
科学研究应用
TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various diseases. In B-cell malignancies, TAK-659 has been shown to induce apoptosis and inhibit the growth and survival of cancer cells. In autoimmune diseases, TAK-659 has been shown to suppress the activity of autoreactive B-cells and reduce inflammation. In inflammatory disorders, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-13(11-6-3-2-4-7-11)14(15(18)20)17(23-10)19-16(21)12-8-5-9-22-12/h2-4,6-7,12H,5,8-9H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVVSUGPYWOVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCCO2)C(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)oxolane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-methoxy-3-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4181183.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide](/img/structure/B4181191.png)

![1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4181223.png)
![2-{[2-(2-isopropyl-5-methylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4181226.png)
![ethyl 5-acetyl-2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4181228.png)
![2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B4181234.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4181258.png)

![1-[2-(4-nitrophenoxy)propanoyl]pyrrolidine](/img/structure/B4181271.png)
![5-methyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B4181276.png)
![4-[(2-isopropylphenoxy)acetyl]morpholine](/img/structure/B4181282.png)
